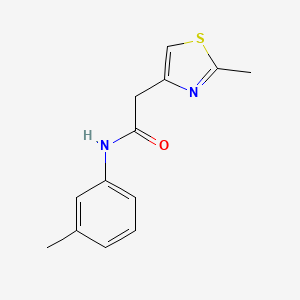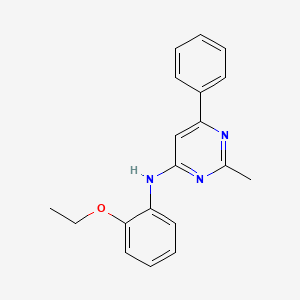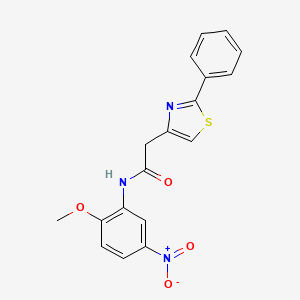
N-(3-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-METHYL-1,3-THIAZOL-4-YL)-N-(3-METHYLPHENYL)ACETAMIDE is a chemical compound with a molecular formula of C13H12N2OS. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and an acetamide group attached to a methylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHYL-1,3-THIAZOL-4-YL)-N-(3-METHYLPHENYL)ACETAMIDE typically involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with 3-methylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-(2-METHYL-1,3-THIAZOL-4-YL)-N-(3-METHYLPHENYL)ACETAMIDE may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound under controlled conditions, improving yield and reducing production time. The use of automated systems and reactors can further enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-METHYL-1,3-THIAZOL-4-YL)-N-(3-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to form corresponding amines.
Substitution: The methyl groups on the thiazole and phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-(2-METHYL-1,3-THIAZOL-4-YL)-N-(3-METHYLPHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-METHYL-1,3-THIAZOL-4-YL)-N-(3-METHYLPHENYL)ACETAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity. The acetamide group can also form hydrogen bonds, enhancing the compound’s overall stability and activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-METHYL-1,3-THIAZOL-4-YL)-N-PHENYLACETAMIDE: Lacks the methyl group on the phenyl ring.
2-(1,3-THIAZOL-4-YL)-N-(3-METHYLPHENYL)ACETAMIDE: Lacks the methyl group on the thiazole ring.
2-(2-METHYL-1,3-THIAZOL-4-YL)-N-(4-METHYLPHENYL)ACETAMIDE: Has the methyl group on the para position of the phenyl ring.
Uniqueness
2-(2-METHYL-1,3-THIAZOL-4-YL)-N-(3-METHYLPHENYL)ACETAMIDE is unique due to the specific positioning of the methyl groups on both the thiazole and phenyl rings. This unique structure can influence its chemical reactivity, biological activity, and overall properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H14N2OS |
|---|---|
Molecular Weight |
246.33 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C13H14N2OS/c1-9-4-3-5-11(6-9)15-13(16)7-12-8-17-10(2)14-12/h3-6,8H,7H2,1-2H3,(H,15,16) |
InChI Key |
PITIIEDNPSEYJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B11375822.png)
![2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11375833.png)
![3-methyl-N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B11375836.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide](/img/structure/B11375837.png)
![N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-fluorobenzamide](/img/structure/B11375838.png)


![Ethyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B11375858.png)
![5-(azepan-1-yl)-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11375868.png)
![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylphenyl)-1-propan-2-ylurea](/img/structure/B11375870.png)


![2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11375887.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11375890.png)
